molecular formula C12H14O2Si B103411 4-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-80-6

4-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No. B103411
CAS RN: 16116-80-6
M. Wt: 218.32 g/mol
InChI Key: GUFYYXWHDBOLBG-UHFFFAOYSA-N
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Description

“4-[(Trimethylsilyl)ethynyl]benzoic acid” is a chemical compound with the molecular formula C12H14O2Si . It is used in research and development . It has been used in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .


Synthesis Analysis

The synthesis of “4-[(Trimethylsilyl)ethynyl]benzoic acid” involves reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .


Molecular Structure Analysis

The molecular structure of “4-[(Trimethylsilyl)ethynyl]benzoic acid” consists of a benzoic acid group attached to a trimethylsilyl ethynyl group . The exact mass of the molecule is 218.076306220 g/mol .


Physical And Chemical Properties Analysis

“4-[(Trimethylsilyl)ethynyl]benzoic acid” is a powder with a melting point of 154-158 °C . It has a molecular weight of 218.32 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . It has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Organic Synthesis

4-[(Trimethylsilyl)ethynyl]benzoic acid serves as a versatile building block in organic synthesis. Its trimethylsilyl (TMS) group is a protective group for the ethynyl linkage, which can be deprotected under mild conditions. This allows for the controlled synthesis of complex molecules. The compound’s benzoic acid moiety also offers a convenient handle for further functionalization through amidation or esterification .

Pharmaceuticals

In pharmaceutical research, this compound finds utility as an intermediate in the synthesis of various drug molecules. The TMS group enhances the solubility and reactivity of the molecule, making it a valuable precursor in the development of new medicinal compounds .

Agrochemicals

The application of 4-[(Trimethylsilyl)ethynyl]benzoic acid in agrochemicals is primarily as an intermediate in the synthesis of herbicides and pesticides. Its chemical structure allows for the introduction of additional functional groups that can improve the efficacy and selectivity of agrochemical agents .

Dyestuffs

In the field of dyestuffs, this compound is used to synthesize various dyes and pigments. The ethynyl group can undergo coupling reactions to form conjugated systems, which are essential for the color properties of dyes. The TMS group can be used to modulate the solubility and binding characteristics of these dyes .

Material Science

4-[(Trimethylsilyl)ethynyl]benzoic acid is employed in material science, particularly in the development of organic electronic materials. Its ability to form π-conjugated systems makes it suitable for use in organic semiconductors and conductive polymers .

Chemical Research

This compound is extensively used in chemical research as a standard reagent for various synthetic applications. Its stability and reactivity make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies .

properties

IUPAC Name

4-(2-trimethylsilylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFYYXWHDBOLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545387
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Trimethylsilyl)ethynyl]benzoic acid

CAS RN

16116-80-6
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
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Synthesis routes and methods

Procedure details

An alternate and more direct approach to the preparation of the ethynylbenzoate-terminated PS involved the reaction of the hydroxy-terminated PS with 4-ethynylbenzoyl chloride as in Eq. 2. The 4-ethynylbenzoyl chloride was prepared as follows: 4-Bromobenzoic acid (11.0 g, 0.055 mole; source, Aldrich Chemical Company), dichlorobis(triphenylphosphine)palladium (0.3 g; source, Strem Chemical, Inc.), pyridine (60 ml), triethylamine (40 ml), and trimethylsilylacetylene (8.3 g, 0.085 mole; source, Silar Laboratories Inc.) were stirred under nitrogen at 70°-74° C. for six hours. The yellow solution turned brown and a precipitate appeared (presumably triethylammonium bromide). The reaction mixture was poured into cold dilute aqueous hydrochloric acid (10° C.-20° C.) to yield 4-trimethylsilylethynylbenzoic acid as a crude tan solid (11.0 g), m.p. 175°-185° C. decomp. [lit. m.p. 181°-182.5° C.)]. The tan solid was dissolved in dilute aqueous sodium hydroxide solution, filtered, and the filtrate acidified to yield a light tan solid (9.6 g). Recrystallization twice from toluene provided 4-ethynylbenzoic acid as golden needles (4.3 g), m.p. 222°-223° C. decomp. (Sample introduced in a preheated melting point apparatus at 220° C.)[lit m.p. 218° C. decomp.] [IR, strong sharp absorption at 3300 cm-1 characteristic of H--C≡C stretch. Mass spectroscopy (MS), molecular ion (M+) at 146 [4-ethynylbenzoic acid (mol. wt. 146)], major fragments m/e 129 (HC≡C--C6H4 -CO+) and 101 (HC≡C--C6H4 +)]. 4-Ethynylbenzoic acid (4.2 g) was stirred in thionyl chloride (30 ml) containing a few drops of N,N-dimethylformamide at ambient temperature overnight (8-20 hours). The light orange solution was concentrated to dryness at temperature <40° C. in vacuo to yield an orange crystalline solid which was thoroughly washed with cold n-hexane (5° C.-10° C.). The resultant yellow crystalline solid (3.1 g) was dissolved in warm n-hexane (30 ml) and the solution cooled to 5° C. to 10° C. Since no solid appeared, the solution was partially concentrated to yield 4-ethynylbenzoyl chloride as crude yellow needles (3.0 g), m.p. 32°-34° C., (IR, H--C≡C at 3300 cm-1, C=O doublet at 1800 and 1770 cm-1). Sublimination in nitrogen atmosphere under vacuum provided white crystalline needles, m.p. 69°-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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